N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide
Descripción
This compound features a cyclobutanecarboxamide group linked to a phenyl ring substituted with a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The dihydroimidazothiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-15(11-4-3-5-11)17-13-7-2-1-6-12(13)14-10-19-8-9-21-16(19)18-14/h1-2,6-7,10-11H,3-5,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGEJIBPPOOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates imidazo[2,1-b]thiazole and cyclobutanecarboxamide moieties. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Structural Formula
1. Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit notable antimicrobial properties. These compounds have been shown to possess both antifungal and antibacterial activities. For instance:
- Imidazole Derivatives : Known for their antifungal and antibacterial properties.
- Quinazolinones : Reported to exhibit antimicrobial activity, suggesting potential synergy when combined with imidazo[2,1-b]thiazole moieties.
The combination of these functionalities in N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide may enhance its effectiveness against a broad spectrum of pathogens .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Contains imidazo[2,1-b]thiazole | Antimicrobial properties |
| Quinazolinone derivatives | Quinazoline structure | Antimicrobial properties |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies on related structures. Compounds with imidazo[2,1-b]thiazole scaffolds have demonstrated anticancer activity against various cell lines. For example:
- Caspase Activation : Induction of apoptosis through activation of caspases has been observed in similar compounds. This mechanism suggests that N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide may also induce apoptosis in cancer cells .
The exact mechanism of action for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide remains to be fully elucidated. However, compounds with similar structures typically interact with various biological targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It may also modulate receptor activity linked to cell proliferation or apoptosis.
Case Studies
Several studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:
- A study evaluated the anticancer effects of a series of imidazo[2,1-b]thiazole derivatives against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines using MTT assays. Results indicated that certain derivatives significantly induced apoptosis through caspase activation .
Comparación Con Compuestos Similares
Data Table: Structural and Pharmacological Comparison
Research Findings and Trends
- Kinase Selectivity : Cyclobutanecarboxamide derivatives may exhibit improved selectivity over dasatinib-like compounds due to reduced molecular flexibility, minimizing off-target kinase interactions.
- Metabolic Stability : The dihydroimidazothiazole scaffold in the target compound (vs. thiadiazoles in ) likely enhances oxidative stability, as seen in SRT1720’s pharmacokinetic profile .
- Synthetic Accessibility : Thiadiazole derivatives () are synthesized via cyclization with iodine, whereas the target compound’s imidazothiazole core may require more complex multi-step protocols .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
